2-(1-(5-Methylfuran-2-yl)butyl)cyclohexanone
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Overview
Description
2-(1-(5-Methylfuran-2-yl)butyl)cyclohexanone is an organic compound that features a cyclohexanone ring substituted with a butyl chain, which is further substituted with a 5-methylfuran group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(5-Methylfuran-2-yl)butyl)cyclohexanone typically involves the alkylation of cyclohexanone with a suitable butylating agent that contains the 5-methylfuran moiety. One common method involves the use of 5-methylfurfuryl alcohol, which is first converted to the corresponding halide (e.g., bromide or chloride) and then reacted with cyclohexanone in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to enhance the efficiency of the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(1-(5-Methylfuran-2-yl)butyl)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form the corresponding alcohol.
Substitution: The furan ring can participate in electrophilic substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products
Oxidation: Products include diketones and carboxylic acids.
Reduction: The major product is the corresponding alcohol.
Substitution: Products vary depending on the substituent introduced, such as acylated or alkylated derivatives.
Scientific Research Applications
2-(1-(5-Methylfuran-2-yl)butyl)cyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.
Mechanism of Action
The mechanism of action of 2-(1-(5-Methylfuran-2-yl)butyl)cyclohexanone involves its interaction with specific molecular targets and pathways. The furan ring can participate in various biochemical reactions, potentially interacting with enzymes and receptors. The cyclohexanone moiety may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Methylfuran: A simpler analog with a single furan ring and a methyl group.
Cyclohexanone: The parent compound with a cyclohexanone ring.
5-Methylfurfuryl Alcohol: A precursor used in the synthesis of 2-(1-(5-Methylfuran-2-yl)butyl)cyclohexanone.
Uniqueness
This compound is unique due to its combined structural features of a cyclohexanone ring and a 5-methylfuran moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Biological Activity
2-(1-(5-Methylfuran-2-yl)butyl)cyclohexanone is a complex organic compound that has garnered attention for its potential biological activities. With a molecular formula of C15H22O and a molecular weight of approximately 234.33 g/mol, this compound features a cyclohexanone ring and a 5-methylfuran moiety, which contribute to its unique properties. This article explores the biological activity of this compound, focusing on its antimicrobial and anti-inflammatory properties, as well as its interactions with biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . Preliminary studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent in treating infections. The mechanism of action is believed to involve interactions with specific enzymes and receptors that are critical for microbial survival and replication.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects . Studies suggest that it may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory response. This could position it as a candidate for developing treatments for inflammatory diseases.
The biological activity of this compound is thought to stem from its structural components. The furan ring may facilitate interactions with biological targets due to its electron-rich nature, while the cyclohexanone moiety could enhance lipophilicity, allowing better membrane penetration. These interactions could influence various biochemical pathways, providing insights into its therapeutic potential .
Synthesis and Biological Testing
The synthesis of this compound typically involves the alkylation of cyclohexanone with a butylating agent containing the 5-methylfuran moiety. This synthetic route has been optimized to maximize yield and purity in laboratory settings.
Table 1: Summary of Biological Activities
Activity Type | Findings | References |
---|---|---|
Antimicrobial | Inhibitory effects on various bacterial strains | |
Anti-inflammatory | Modulation of inflammatory cytokines | |
Mechanism | Interaction with enzymes/receptors |
Case Study: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of this compound, researchers tested its effects against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential.
Case Study: Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of this compound using an in vitro model of inflammation induced by lipopolysaccharide (LPS). The results showed that treatment with this compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its potential use in managing inflammatory conditions.
Properties
CAS No. |
89225-11-6 |
---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
2-[1-(5-methylfuran-2-yl)butyl]cyclohexan-1-one |
InChI |
InChI=1S/C15H22O2/c1-3-6-13(15-10-9-11(2)17-15)12-7-4-5-8-14(12)16/h9-10,12-13H,3-8H2,1-2H3 |
InChI Key |
NQTCJPAXRIAMFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1CCCCC1=O)C2=CC=C(O2)C |
Origin of Product |
United States |
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